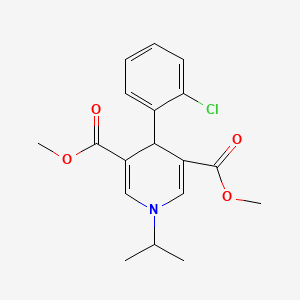

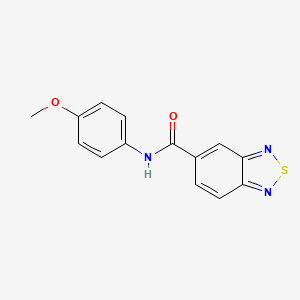

![molecular formula C17H30N4O B5636139 2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)

2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic compounds known for their complex molecular architecture, including spiro and diazaspiro structures. These structures are notable for their presence in various biological activities and their potential in pharmaceutical development.

Synthesis Analysis

The synthesis of spiro and diazaspiro compounds often involves multistep chemical processes, including key steps such as dianion alkylation, intramolecular conjugate addition, and 1,3-dipolar cycloaddition reactions. These methods provide access to various stereoisomers, showcasing the compound's synthetic versatility and the possibility of obtaining specific stereoisomers with desired biological activities (Mori & Ikunaka, 1984); (Toshima et al., 1998).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal intricate details about the molecular geometry, hydrogen bonding patterns, and crystal packing, providing insights into the compound's molecular stability and reactivity (Staško et al., 2002).

Chemical Reactions and Properties

Spiro compounds, including those with diazaspiro structures, participate in a range of chemical reactions, showcasing their chemical versatility. These reactions include cycloadditions, which are pivotal for constructing complex molecular architectures. The reactivity of these compounds underscores their potential utility in synthetic organic chemistry and pharmaceutical development (Ong & Chien, 1996).

Physical Properties Analysis

The physical properties of diazaspiro compounds, such as solubility, melting points, and crystalline structure, are critical for their application in material science and pharmaceuticals. Studies focusing on these aspects provide valuable data for predicting compound behavior in different environments and for formulation purposes (Melo et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and nucleophilicity of diazaspiro compounds, play a crucial role in their reactivity and biological activity. Understanding these properties is essential for designing compounds with targeted chemical reactivity or biological function. Investigations into the corrosion inhibition efficiency of imidazolidine derivatives, for instance, highlight the broad utility of compounds with diazaspiro frameworks in various industrial applications (Wazzan et al., 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name |

2-[(2,3-dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O/c1-15-18-11-16(19(15)2)12-21-8-6-17(14-21)5-4-7-20(13-17)9-10-22-3/h11H,4-10,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPXKZGJMYDQRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)CN2CCC3(C2)CCCN(C3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

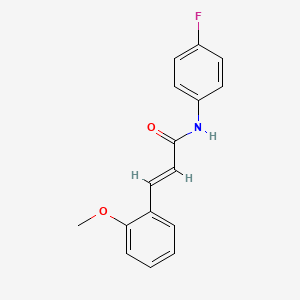

![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)

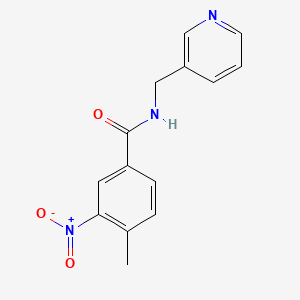

![2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine](/img/structure/B5636066.png)

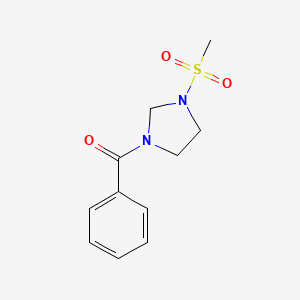

![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)

![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)

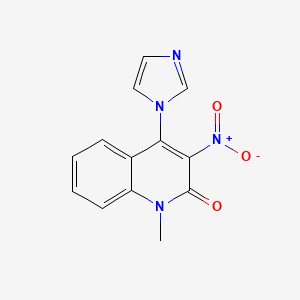

![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)

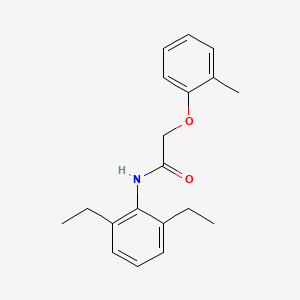

![2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636155.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B5636162.png)